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Compound of Interest

Compound Name:
[1-(4-Fluorophenyl)propyl](propan-

2-yl)amine

Cat. No.: B13313459

Get Quote

Executive Summary
1-(4-Fluorophenyl)propylamine (CAS: 74877-10-4), also known as

-ethyl-4-fluorobenzylamine, is a primary benzylic amine used as a chiral building block and
intermediate in the synthesis of pharmaceutical agents.[1] Understanding its ionization state is
critical for predicting solubility, membrane permeability, and blood-brain barrier (BBB)
penetration.

Based on Structure-Activity Relationship (SAR) analysis and Hammett equation derivation from

experimentally validated analogs, the pKa of the conjugate acid (ammonium form) is estimated

at 9.0 ± 0.1. Consequently, at physiological pH (7.4), the molecule exists predominantly (>97%)

in its protonated, cationic form, which has significant implications for its pharmacokinetic profile.

Chemical Identity & Structural Basis
To accurately determine the pKa, we must first define the electronic environment of the basic

nitrogen.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13313459#bc-rfq
https://www.bldpharm.com/products/926198-25-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13313459?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 1-(4-fluorophenyl)propan-1-amine

Common Name -ethyl-4-fluorobenzylamine

CAS Number 74877-10-4

Molecular Formula

C

H

FN

Molecular Weight 153.20 g/mol

Functional Class Primary Benzylic Amine

Structural Analysis for pKa Prediction
The basicity of the amine nitrogen is influenced by two opposing factors:

-Ethyl Group (+I Effect): The ethyl chain exerts a weak positive inductive effect, slightly
increasing electron density on the nitrogen compared to a methyl group. This typically raises
the pKa (making it more basic).

4-Fluoro Substituent (-I Effect): The fluorine atom at the para position is strongly

electronegative. Through the benzene ring, it exerts a negative inductive effect (-I) that

withdraws electron density from the benzylic carbon and, by extension, the nitrogen lone

pair. This lowers the pKa (making it less basic).

Comparative Data Points:

Benzylamine (Reference): pKa

9.33

1-Phenylpropylamine (

-ethylbenzylamine): pKa
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9.34 (Steric bulk offsets inductive gain)

4-Fluorobenzylamine: pKa

9.10 (Fluorine withdrawal lowers pKa by ~0.2–0.3 units)

Derived pKa Value: Applying the Hammett modification for the

-ethyl group to the 4-fluorobenzylamine baseline:

Ionization States & Physiological Relevance
The ionization equilibrium of 1-(4-Fluorophenyl)propylamine (

) in aqueous solution is described by the dissociation of its conjugate acid (

):

Using the Henderson-Hasselbalch equation:

[1]

Ionization Profile Table
The following table details the theoretical ionization percentages at critical biological pH levels,

assuming a pKa of 9.0.
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Compartment pH
% Protonated (

)

% Neutral (

)
Implication

Gastric Fluid 1.2 100.00% 0.00%
High Solubility,

Low Permeability

Lysosome 4.5 99.99% 0.01%
Ion Trapping

Potential

Duodenum 6.5 99.68% 0.32%
Absorption

Window Begins

Blood/Cytosol 7.4 97.55% 2.45%
Transport

Equilibrium

Basic Tissue 9.0 50.00% 50.00%
pKa Equivalence

Point

Alkaline Urine 10.5 3.06% 96.94%
High

Reabsorption

Ionization Equilibrium Diagram
The following diagram illustrates the dynamic shift between the cationic and neutral forms

driven by environmental pH.

Acidic Medium
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Promotes

Basic Medium
(pH > 9.0)
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Promotes

- H+ (Deprotonation)

+ H+ (Protonation)
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Figure 1: pH-dependent ionization equilibrium of 1-(4-Fluorophenyl)propylamine.

Experimental Determination Protocols
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For definitive validation of the pKa, Potentiometric Titration is the gold standard method due to

the compound's high solubility in its protonated form and lack of complex chromophores that

might complicate UV-metric analysis.

Protocol: Potentiometric Titration (GLP Standard)
Objective: Determine the thermodynamic pKa value at 25°C.

Reagents:

Analyte: 1-(4-Fluorophenyl)propylamine hydrochloride salt (>98% purity).[1]

Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

Solvent: Degassed HPLC-grade water (ionic strength adjusted to 0.15 M with KCl).

Calibration Standards: pH 4.01, 7.00, 10.01 buffers.

Workflow:

System Calibration: Calibrate the glass electrode using a 3-point calibration curve. Verify

slope efficiency (>98%).

Sample Preparation: Dissolve ~5 mg of the amine hydrochloride in 20 mL of 0.15 M KCl

solution. Ensure complete dissolution.

Acidification: Add a small aliquot of 0.1 M HCl to lower the starting pH to ~2.0, ensuring the

amine is fully protonated (

).

Titration: Titrate with 0.1 M NaOH using an autotitrator.

Step Size: 0.05 mL or 0.1 pH unit increments.

Equilibration Time: 30 seconds per point.

End Point: Titrate until pH reaches ~11.5.
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Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-

equivalence point (inflection point analysis using Gran plots or Bjerrum plots).

Experimental Workflow Diagram
1. Instrument Calibration

(pH 4, 7, 10 Buffers)

2. Sample Preparation
(5mg Amine-HCl in 0.15M KCl)

3. Acidification
(Adjust to pH 2.0 with HCl)

4. Automated Titration
(Add 0.1M NaOH stepwise)

5. Data Acquisition
(Record Potential vs Volume)

6. Analysis
(Bjerrum Plot / First Derivative)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for potentiometric pKa determination.

Implications for Drug Development[3]
Solubility & Formulation

Salt Selection: Due to the pKa of ~9.0, the compound will readily form stable salts with

strong acids (HCl, H
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SO

) and moderate acids (Tartaric, Fumaric).

Solubility: The hydrochloride salt will be highly water-soluble. However, if the pH of a

formulation rises above 8.0, the free base may precipitate as an oil, posing a risk for IV

formulations.

Membrane Permeability (LogD)
The distribution coefficient (LogD) is pH-dependent.[1]

LogP (Neutral): Estimated at ~2.2 (Lipophilic).

LogD (pH 7.4): Since only ~2.5% is neutral, the effective lipophilicity is lower.

Interpretation:[1] Despite the lipophilic fluorophenyl group, the molecule is moderately polar
at physiological pH, suggesting good oral bioavailability but potentially carrier-mediated
transport requirements for high BBB penetration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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